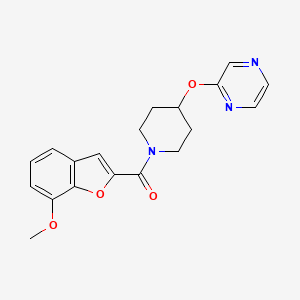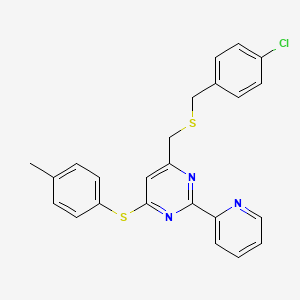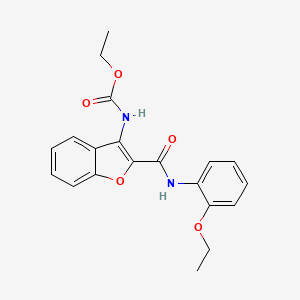![molecular formula C18H29N5O2 B2737410 [1-(6-Cyclopropylamino-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester CAS No. 1353984-49-2](/img/structure/B2737410.png)
[1-(6-Cyclopropylamino-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[1-(6-Cyclopropylamino-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester is a useful research compound. Its molecular formula is C18H29N5O2 and its molecular weight is 347.463. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Medicinal Applications
This compound is involved in chemical syntheses that lead to the development of molecules with significant biological activity. It serves as a precursor or a key intermediate in the synthesis of various compounds with potential antimicrobial, antifungal, and antibacterial properties. For instance, derivatives of pyrimidinone and oxazinone have been synthesized for antimicrobial applications, indicating the role of such compounds in addressing microbial resistance and infections (Hossan et al., 2012).
Pharmacological Significance
The compound's structure, incorporating elements like cyclopropylamino-pyrimidin and piperidinyl groups, suggests its utility in creating pharmacologically active agents. Research has shown that molecules with these structural features can act as selective activators or inhibitors of specific biological pathways, which is crucial for developing targeted therapies. For example, a study demonstrated the selective activation of the SK1 subtype of human small-conductance Ca2+-activated K+ channels by a structurally related compound, highlighting the therapeutic potential in neurology and cardiovascular diseases (Hougaard et al., 2009).
Role in Structure-Activity Relationship (SAR) Studies
The inclusion of specific functional groups such as the tert-butyl ester and cyclopropylamino-pyrimidinyl moieties provides valuable insights into the structure-activity relationships of medicinal compounds. These structural elements are crucial for binding affinity and specificity towards biological targets, which can be leveraged to enhance the therapeutic efficacy and reduce the toxicity of new drug candidates. This approach is evident in the synthesis of a new class of potent deoxycytidine kinase (dCK) inhibitors, where a related compound served as a key intermediate, underscoring the importance of such structures in medicinal chemistry (Zhang et al., 2009).
Properties
IUPAC Name |
tert-butyl N-[1-[6-(cyclopropylamino)pyrimidin-4-yl]piperidin-3-yl]-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O2/c1-18(2,3)25-17(24)22(4)14-6-5-9-23(11-14)16-10-15(19-12-20-16)21-13-7-8-13/h10,12-14H,5-9,11H2,1-4H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKXCNQSXDZLGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCCN(C1)C2=NC=NC(=C2)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(methylthio)benzamide hydrochloride](/img/structure/B2737329.png)

![3-(benzo[d]thiazol-2-yloxy)-N-(3-chlorophenyl)azetidine-1-carboxamide](/img/structure/B2737332.png)
![4-ethoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2737335.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2737338.png)
![(E)-ethyl 2-((4-butoxybenzoyl)imino)-1-isobutyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2737339.png)


![N-(benzo[d]thiazol-6-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2737344.png)

![2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2737347.png)


